molecular formula C7H10NO5- B1593209 2-Acetamido-3-ethoxy-3-oxopropanoic acid CAS No. 54681-67-3

2-Acetamido-3-ethoxy-3-oxopropanoic acid

Cat. No. B1593209
CAS RN: 54681-67-3
M. Wt: 188.16 g/mol
InChI Key: OQUXDKMVCGSMPI-UHFFFAOYSA-M
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Description

2-Acetamido-3-ethoxy-3-oxopropanoic acid, also known as AEOP, is an organic compound that belongs to the family of alpha-keto acids. It has a CAS number of 54681-67-3 and a molecular weight of 189.17 . The compound is solid in its physical form .


Molecular Structure Analysis

The molecular formula of 2-Acetamido-3-ethoxy-3-oxopropanoic acid is C7H11NO5 . The IUPAC name is N-acetyl-3-ethoxy-3-oxoalanine .


Physical And Chemical Properties Analysis

The compound is solid in its physical form . It should be stored in a dry environment at 2-8°C . The boiling point of the compound is not specified .

Scientific Research Applications

Synthesis and Structural Applications

  • The compound has been utilized in the synthesis of various complex molecular structures. For example, it played a role in the formation of ethyl 2-(1H-benzimidazol-2-yl)-2-[2-(4-nitrophenyl)hydrazinylidene]acetate, contributing to the understanding of molecular dihedral angles and intramolecular contacts (Loughzail et al., 2015).

Chemical Transformations and Derivatives

  • The compound has been a key intermediate in the transformation processes leading to various derivatives. For example, it was involved in transformations leading to different forms of glycosides and esters, which are critical in understanding chemical properties and reactions (Beau et al., 1978).

Biological and Pharmacological Research

  • In biological contexts, derivatives of 2-Acetamido-3-ethoxy-3-oxopropanoic acid have been studied for their potential biological and pharmacological applications. This includes investigations into their properties as potential insect growth regulators (Devi & Awasthi, 2022).

Material Sciences and Dye Synthesis

  • The compound has been used in the synthesis of novel dyes, demonstrating its application in material sciences. This includes the development of disperse dyes for textile applications, showcasing its versatility in different industrial contexts (Rangnekar & Sabnis, 2007).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301 + P312 + P330 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth), P302 + P352 + P312 (IF ON SKIN: Wash with plenty of soap and water. Call a POISON CENTER or doctor/physician if you feel unwell), P304 + P340 + P312 (IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell), P363 (Wash contaminated clothing before reuse), P402 + P404 (Store in a dry place. Store in a closed container), and P501 (Dispose of contents/container to an approved waste disposal plant) .

properties

IUPAC Name

2-acetamido-3-ethoxy-3-oxopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO5/c1-3-13-7(12)5(6(10)11)8-4(2)9/h5H,3H2,1-2H3,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQUXDKMVCGSMPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Acetamido-3-ethoxy-3-oxopropanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
T Siddiquee, S Islam, D Bennett, M Zeller… - … Section E: Structure …, 2009 - scripts.iucr.org
… 2-Acetamido-3-ethoxy-3-oxopropanoic acid (one of the starting materials) was prepared … , 1.1 g (5.9 mmol) of 2-acetamido-3-ethoxy-3-oxopropanoic acid, and 4.54 ml of pyridine was …
Number of citations: 3 scripts.iucr.org
S Kotha, D Bansal, K Singh, S Banerjee - Journal of Organometallic …, 2011 - Elsevier
… To start with, 2-acetamido-3-ethoxy-3-oxopropanoic acid 2 was prepared by partial hydrolysis of 1 by using the literature procedure in 76% yield [20], [21]. Esterification of acid derivative …
Number of citations: 17 www.sciencedirect.com
RS Nandurdikar, KP Kaliappan - Chimia, 2012 - ojs.chimia.ch
… Their synthetic strategy began with a known 2-acetamido-3-ethoxy-3-oxopropanoic acid (61), which was easily converted into an enyne 62. This enyne 62 under- …
Number of citations: 1 ojs.chimia.ch
S Kotha, D Bansal, K Singh, S Banerjee - Journal of Organometallic Chemistry, 1856
Number of citations: 0

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